4-Azido-2-phenylbutanoic acid 4-Azido-2-phenylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18463214
InChI: InChI=1S/C10H11N3O2/c11-13-12-7-6-9(10(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)
SMILES:
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

4-Azido-2-phenylbutanoic acid

CAS No.:

Cat. No.: VC18463214

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

4-Azido-2-phenylbutanoic acid -

Specification

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name 4-azido-2-phenylbutanoic acid
Standard InChI InChI=1S/C10H11N3O2/c11-13-12-7-6-9(10(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)
Standard InChI Key BLCRMLFAIRMFNQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(CCN=[N+]=[N-])C(=O)O

Introduction

Chemical Structure and Nomenclature

4-Azido-2-phenylbutanoic acid (IUPAC name: 4-azido-2-phenylbutanoic acid) has the molecular formula C10H11N3O2\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_2. The molecule consists of a four-carbon chain with a phenyl group at C2, an azide (-N3_3) group at C4, and a carboxylic acid (-COOH) at C1. The stereochemistry of the molecule is undefined in most synthetic routes, though enantioselective methods remain an area of active research .

Structural Features

  • Phenyl group: Introduces aromaticity and influences electronic properties.

  • Azide group: A high-energy functional group enabling cycloaddition reactions.

  • Carboxylic acid: Enhances solubility in polar solvents and facilitates salt formation.

Synthetic Methodologies

Classical Azidation Approaches

Early syntheses relied on nucleophilic substitution of brominated precursors. For example, 4-bromo-2-phenylbutanoic acid reacts with sodium azide (NaN3_3) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C) . Yields typically range from 60–75%, with side products arising from elimination or over-azidation.

Transition-Metal-Free Azidofluorination

MethodReagentsYield (%)SelectivityScalability
Nucleophilic SubstitutionNaN3_3, DMF60–75ModerateHigh
Radical AzidationTMSN3_3, Selectfluor65–70HighModerate
Fe-Catalyzed C-HFeCl3_3, Azidoiodinane55–60HighLow

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Strong absorption at 2100–2150 cm1^{-1} (azide stretch), 1700–1720 cm1^{-1} (carboxylic acid C=O), and 1250–1300 cm1^{-1} (C-O) .

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.20–7.40 (m, 5H, Ar-H), 3.45–3.55 (m, 1H, C2-H), 2.60–2.75 (m, 2H, C3-H2_2), 1.90–2.10 (m, 2H, C4-H2_2) .

  • 13^{13}C NMR (100 MHz, CDCl3_3): δ 178.2 (COOH), 140.1 (CAr_{Ar}), 128.3–129.8 (Ar-C), 55.6 (C2), 35.4 (C3), 28.9 (C4) .

Thermal Stability

The azide group decomposes exothermically above 120°C, necessitating storage at 2–8°C . Differential scanning calorimetry (DSC) shows an onset decomposition temperature of 124°C with ΔH=220J/g\Delta H = -220 \, \text{J/g} .

Applications in Organic Synthesis

Click Chemistry

The azide moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. For example, reaction with propargyl alcohol yields 4-(1H-1,2,3-triazol-1-yl)-2-phenylbutanoic acid, a potential enzyme inhibitor .

Peptide Modification

Incorporation into peptide backbones via solid-phase synthesis enables site-specific bioconjugation. The carboxylic acid group facilitates coupling to resin-bound amines, while the azide allows post-synthetic modification with alkynylated tags .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator